4-[(Tert-butyldimethylsilyl)oxy]naphthalene-2-carboxylic acid
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Overview
Description
4-[(Tert-butyldimethylsilyl)oxy]naphthalene-2-carboxylic acid is a chemical compound with the molecular formula C17H22O3Si and a molecular weight of 302.45 g/mol . It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to a naphthalene ring, which is further substituted with a carboxylic acid group. This compound is often used in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]naphthalene-2-carboxylic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature . The naphthalene-2-carboxylic acid is then introduced to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-[(Tert-butyldimethylsilyl)oxy]naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the removal of the TBDMS group, often using reagents like tetrabutylammonium fluoride (TBAF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives .
Scientific Research Applications
4-[(Tert-butyldimethylsilyl)oxy]naphthalene-2-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Tert-butyldimethylsilyl)oxy]naphthalene-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The TBDMS group protects hydroxyl groups from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The carboxylic acid group can participate in various reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
- 4-[(Tert-butyldimethylsilyl)oxy]benzaldehyde
- 4-[(Tert-butyldimethylsilyl)oxy]acetaldehyde
- 4-[(Tert-butyldimethylsilyl)oxy]butanol
Comparison: Compared to these similar compounds, 4-[(Tert-butyldimethylsilyl)oxy]naphthalene-2-carboxylic acid is unique due to the presence of the naphthalene ring, which imparts additional stability and reactivity. This makes it particularly useful in the synthesis of polycyclic aromatic compounds and other complex molecules .
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3Si/c1-17(2,3)21(4,5)20-15-11-13(16(18)19)10-12-8-6-7-9-14(12)15/h6-11H,1-5H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPISPHNFBRNEGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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